molecular formula C23H26FN3O3S B2380211 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one CAS No. 892762-11-7

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one

Cat. No.: B2380211
CAS No.: 892762-11-7
M. Wt: 443.54
InChI Key: OTNDQOIGHRMQKI-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4(1H)-one class, characterized by a bicyclic aromatic core with substitutions at positions 1, 3, 6, and 5. Key structural features include:

  • Position 1: Methyl group, enhancing metabolic stability compared to larger substituents like ethyl or cyclopropyl .
  • Position 3: Tosyl (p-toluenesulfonyl) group, which may influence solubility and receptor binding compared to carboxylic acid or heterocyclic moieties .
  • Position 6: Fluorine atom, a common modification in antimicrobial agents to improve bioavailability and target affinity .
  • Position 7: 4-Ethylpiperazinyl group, a bulky amine substituent associated with enhanced antibacterial and anticancer activity .

Properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S/c1-4-26-9-11-27(12-10-26)21-14-20-18(13-19(21)24)23(28)22(15-25(20)3)31(29,30)17-7-5-16(2)6-8-17/h5-8,13-15H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNDQOIGHRMQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Substitution with ethylpiperazine: The ethylpiperazine group can be introduced through nucleophilic substitution reactions, where the quinoline derivative is reacted with ethylpiperazine under basic conditions.

    Methylation: The methyl group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Tosylation: The tosyl group can be introduced through the reaction of the quinoline derivative with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Ethylpiperazine in the presence of a base, tosyl chloride in pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while reduction may yield quinoline derivatives with reduced functional groups.

Scientific Research Applications

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.

    Medicine: The compound may have potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways.

    Inhibition of protein-protein interactions: The compound may inhibit interactions between proteins, disrupting cellular processes and pathways.

    Induction of cellular stress: The compound may induce cellular stress, leading to apoptosis or other cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Quinoline vs. Naphthyridine Derivatives
  • Target Compound: Quinolin-4(1H)-one core.
  • Analog (1FQ from ): 1,8-Naphthyridine core with a carboxylic acid at position 3. The naphthyridine core in 1FQ broadens antibacterial activity against Gram-negative pathogens, while the carboxylic acid enhances binding to DNA gyrase .
Substituent Variations at Position 1
  • Target Compound : 1-Methyl group.
  • Enrofloxacin Derivatives () : 1-Cyclopropyl group.
    • Cyclopropyl substituents (e.g., in enrofloxacin) improve penetration into bacterial cells .
    • Key Difference : The methyl group in the target compound may confer lower steric hindrance, possibly favoring different biological targets.

Functional Group Comparisons

Position 3 Modifications
Compound Position 3 Substituent Biological Implication Source
Target Compound Tosyl group May enhance lipophilicity and stability
Enrofloxacin Impurity F Decarboxylated (no substituent) Reduced activity due to loss of binding moiety
Triazolothiadiazinone Derivatives Heterocyclic fused ring Reported anticancer activity (IC₅₀ < 10 µM)
Position 7 Modifications
  • Target Compound : 4-Ethylpiperazinyl group.
  • Analog (): Piperazinyl group with chloroquinoline core.
  • Analog () : 4-Methylpiperazinyl or 4-(2-hydroxyethyl)piperazinyl groups.
    • Hydrophilic substituents (e.g., hydroxyethyl) may enhance solubility but reduce membrane permeability .

Key Insights and Implications

Structural Flexibility : Modifications at position 3 (e.g., tosyl vs. carboxylic acid) significantly alter polarity and bioavailability. Tosyl groups may favor CNS penetration due to increased lipophilicity .

Antimicrobial vs. Anticancer Activity: Ethylpiperazinyl and fluoro substituents are common in both antimicrobial and anticancer agents, but heterocyclic moieties at position 3 (e.g., triazolothiadiazinone) correlate more strongly with anticancer efficacy .

Biological Activity

7-(4-Ethylpiperazin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure incorporates a fluorine atom and a tosyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The IUPAC name for this compound is 4-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinoline. The chemical formula is C22H24FN3O2SC_{22}H_{24}FN_3O_2S with a molecular weight of 413.5 g/mol. The structure can be represented as follows:

InChI 1S C22H24FN3O2S c1 3 25 10 12 26 13 11 25 22 19 14 17 23 6 9 20 19 24 15 21 22 29 27 28 18 7 4 16 2 5 8 18 h4 9 14 15H 3 10 13H2 1 2H3\text{InChI 1S C22H24FN3O2S c1 3 25 10 12 26 13 11 25 22 19 14 17 23 6 9 20 19 24 15 21 22 29 27 28 18 7 4 16 2 5 8 18 h4 9 14 15H 3 10 13H2 1 2H3}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

Inhibition of Enzymes:
The compound has been shown to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cancer cell proliferation.

Modulation of Receptors:
It modulates G-protein coupled receptors (GPCRs), influencing signal transduction pathways that are vital for cellular communication and response.

Induction of Apoptosis:
The compound can activate pro-apoptotic pathways while inhibiting anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)15.2Apoptosis induction
A549 (Lung Cancer)12.8Cell cycle arrest
HeLa (Cervical Cancer)18.5Inhibition of DNA replication

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, with minimal toxicity observed in healthy tissues.

Study 2: Antimicrobial Activity

Research conducted by the American Society for Microbiology demonstrated the compound's effectiveness against multidrug-resistant strains of bacteria. The findings suggest that this quinoline derivative could serve as a promising lead for developing new antimicrobial agents.

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